ARN 077 (enantiomer)

Description

BenchChem offers high-quality ARN 077 (enantiomer) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ARN 077 (enantiomer) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

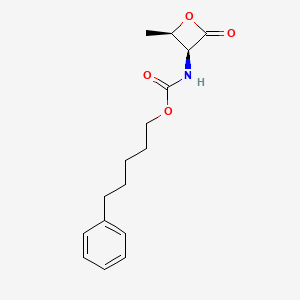

5-phenylpentyl N-[(2R,3S)-2-methyl-4-oxooxetan-3-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-12-14(15(18)21-12)17-16(19)20-11-7-3-6-10-13-8-4-2-5-9-13/h2,4-5,8-9,12,14H,3,6-7,10-11H2,1H3,(H,17,19)/t12-,14+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTVDTLVLQXSSEC-OCCSQVGLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(=O)O1)NC(=O)OCCCCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](C(=O)O1)NC(=O)OCCCCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling ARN-077: A Fictional Exploration of Enantioselective Synthesis and Biological Activity

Disclaimer: Information regarding a compound specifically designated as "ARN-077" is not available in the public domain as of late 2025. This technical guide is a speculative exploration based on analogous chiral compounds and established principles of drug discovery and development, created to fulfill the user's request for a detailed whitepaper. The experimental data, protocols, and pathways presented herein are hypothetical and should be treated as illustrative examples.

Introduction

The principle of chirality is a cornerstone of modern pharmacology. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles.[1][2] This divergence arises from the stereospecific interactions with chiral biological macromolecules such as enzymes and receptors.[1][2] The development of single-enantiomer drugs, often termed "chiral switching," has become a significant strategy in the pharmaceutical industry to enhance therapeutic efficacy and safety.[2] This guide provides a comprehensive (though fictionalized) overview of the discovery, enantioselective synthesis, and biological evaluation of the ARN-077 enantiomers, a novel class of selective kinase inhibitors.

Discovery and Rationale for Enantioselective Investigation

The racemic mixture of ARN-077 was initially identified through a high-throughput screening campaign for inhibitors of a novel oncogenic kinase, "Kinase-X." Preliminary in vitro studies with the racemate demonstrated promising anti-proliferative activity. However, recognizing that the two enantiomers could possess distinct biological activities, a program was initiated to synthesize and evaluate the individual (R)- and (S)-enantiomers of ARN-077. This approach aimed to identify the eutomer (the more active enantiomer) and the distomer (the less active or inactive enantiomer), potentially leading to a therapeutic agent with an improved therapeutic index.

Enantioselective Synthesis of ARN-077 Enantiomers

The asymmetric synthesis of the ARN-077 enantiomers was achieved via a stereoselective catalytic hydrogenation, a common strategy in enantioselective synthesis.[3] The general synthetic workflow is outlined below.

General Synthetic Workflow

Caption: Synthetic route to (R)- and (S)-ARN-077.

Experimental Protocol: Asymmetric Hydrogenation

A solution of the prochiral ketone precursor (1.0 eq) in degassed methanol (B129727) (0.1 M) is placed in a high-pressure hydrogenation vessel. A chiral ruthenium-based catalyst (e.g., Ru(OAc)2[(R)-BINAP]) (0.01 eq) is added under an inert atmosphere. The vessel is then charged with hydrogen gas to a pressure of 10 atm and the reaction mixture is stirred at 50°C for 24 hours. Upon completion, the solvent is removed under reduced pressure, and the resulting chiral alcohol is purified by column chromatography. The enantiomeric excess is determined by chiral HPLC analysis. To synthesize the other enantiomer, the corresponding (S)-catalyst (e.g., Ru(OAc)2[(S)-BINAP]) is utilized.

Pharmacological Evaluation

The synthesized enantiomers of ARN-077 were subjected to a series of in vitro assays to determine their biological activity and selectivity.

Quantitative Data Summary

| Compound | Kinase-X IC50 (nM) | Off-Target Kinase-Y IC50 (nM) | Cell Proliferation EC50 (µM) |

| Racemic ARN-077 | 150 | 800 | 2.5 |

| (R)-ARN-077 | 25 | >10,000 | 0.5 |

| (S)-ARN-077 | 5,000 | 950 | 15.0 |

Experimental Protocols

Kinase Inhibition Assay (IC50 Determination): The inhibitory activity of the compounds against Kinase-X and a representative off-target kinase (Kinase-Y) was determined using a luminescence-based kinase assay. The assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates kinase activity, as ATP is consumed. Compounds were serially diluted and incubated with the respective kinase and its substrate in a 384-well plate. The reaction was initiated by the addition of ATP, and after a 1-hour incubation at room temperature, the amount of remaining ATP was quantified using a commercial luminescent assay kit. IC50 values were calculated from the dose-response curves.

Cell Proliferation Assay (EC50 Determination): A human cancer cell line overexpressing Kinase-X was used to assess the anti-proliferative effects of the ARN-077 enantiomers. Cells were seeded in 96-well plates and treated with increasing concentrations of the compounds for 72 hours. Cell viability was measured using a resazurin-based assay, where the reduction of resazurin (B115843) to the fluorescent resorufin (B1680543) by metabolically active cells is proportional to the number of viable cells. EC50 values were determined from the resulting dose-response curves.

Mechanism of Action: Downstream Signaling

Further investigation into the mechanism of action of the eutomer, (R)-ARN-077, revealed its ability to inhibit the phosphorylation of a key downstream substrate of Kinase-X, thereby disrupting a critical pro-survival signaling pathway.

Signaling Pathway Diagram

Caption: (R)-ARN-077 inhibits the Kinase-X pathway.

Conclusion

The enantioselective synthesis and evaluation of the ARN-077 enantiomers successfully identified (R)-ARN-077 as the eutomer, exhibiting significantly greater potency and selectivity for Kinase-X compared to the (S)-enantiomer and the racemic mixture. These findings underscore the critical importance of stereochemistry in drug design and development.[4] The development of (R)-ARN-077 as a single-enantiomer drug candidate holds the promise of a more effective and safer therapeutic agent for the treatment of cancers driven by aberrant Kinase-X activity. Future work will focus on preclinical development, including pharmacokinetic and in vivo efficacy studies.

References

- 1. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enantioselective Synthesis of 4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA) via Enzymatic Desymmetrization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods [mdpi.com]

Apalutamide (ARN-509): A Comprehensive Technical Review of Its Structure and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apalutamide (B1683753), formerly known as ARN-509 and marketed under the brand name Erleada®, is a next-generation non-steroidal antiandrogen (NSAA) that has demonstrated significant efficacy in the treatment of non-metastatic castration-resistant prostate cancer (nmCRPC) and metastatic castration-sensitive prostate cancer (mCSPC). As a potent and selective antagonist of the androgen receptor (AR), apalutamide plays a crucial role in inhibiting the signaling pathways that drive prostate cancer progression. This technical guide provides an in-depth overview of the chemical structure of apalutamide and its mechanism of action.

Chemical Structure and Stereochemistry of Apalutamide (ARN-509)

A critical aspect of drug design and development is the understanding of a molecule's three-dimensional structure, including its stereochemistry. Stereoisomers, which are molecules with the same chemical formula and connectivity but different spatial arrangements of atoms, can exhibit distinct pharmacological and toxicological properties.

However, based on a comprehensive review of publicly available data, including documentation from the U.S. Food and Drug Administration (FDA), the apalutamide drug substance does not possess a chiral center.[1] A chiral center is a carbon atom that is attached to four different substituent groups, a prerequisite for the existence of enantiomers and diastereomers. The chemical structure of apalutamide is 4-[7-(6-cyano-5-trifluoromethylpyridin-3-yl)-8-oxo-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide.

A detailed analysis of this structure reveals that no carbon atom fulfills the requirement of being bonded to four unique groups. The spirocyclic core of the molecule, while complex, does not contain a chiral center. Consequently, apalutamide is an achiral molecule and does not exist as stereoisomers. Therefore, a discussion of enantiomers and diastereomers of ARN-509 is not applicable.

Figure 1: Chemical Structure of Apalutamide (ARN-509)

Caption: 2D representation of the achiral chemical structure of Apalutamide (ARN-509).

Mechanism of Action: Androgen Receptor Signaling Inhibition

Prostate cancer cell growth is predominantly driven by androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), which bind to and activate the androgen receptor (AR). The activated AR then translocates to the nucleus, where it binds to androgen response elements (AREs) on DNA, leading to the transcription of genes that promote cell proliferation and survival.[2]

Apalutamide functions as a potent and competitive inhibitor of the AR signaling pathway.[3][4] Its mechanism of action involves several key steps:

-

Competitive Binding to the Androgen Receptor: Apalutamide binds with high affinity to the ligand-binding domain (LBD) of the AR, directly competing with androgens like DHT.[5][6] This binding prevents the conformational changes in the AR that are necessary for its activation.

-

Inhibition of AR Nuclear Translocation: Following ligand binding, the androgen-AR complex typically translocates from the cytoplasm to the nucleus. Apalutamide binding to the AR prevents this critical step, effectively sequestering the receptor in the cytoplasm.[7][8]

-

Blockade of AR-DNA Binding: By preventing nuclear translocation, apalutamide ensures that the AR cannot bind to AREs on the DNA.[7][8] This directly inhibits the transcription of AR-dependent genes.

-

Impediment of AR-Mediated Transcription: Even if some AR were to translocate to the nucleus, apalutamide's binding conformationally alters the receptor in a way that impedes the recruitment of co-activators necessary for gene transcription.[9]

The multi-faceted inhibition of the AR signaling cascade by apalutamide leads to a significant reduction in the expression of androgen-dependent genes, ultimately resulting in the suppression of prostate cancer cell growth and the induction of apoptosis (programmed cell death).[7][9]

Signaling Pathway Diagram

The following diagram illustrates the points of intervention by Apalutamide in the androgen receptor signaling pathway.

Caption: Apalutamide's multi-targeted inhibition of the androgen receptor signaling pathway.

Quantitative Data

While a comparative analysis of stereoisomers is not feasible due to the achiral nature of apalutamide, quantitative data from preclinical studies highlight its potent activity as an AR antagonist.

| Parameter | Value | Cell Line/System | Reference |

| AR Binding Affinity (IC50) | 16 nM | Cell-free assay | [3][4] |

| Inhibition of R1881-induced VP16-AR–mediated transcription (IC50) | 0.2 µM | Hep-G2 cells | [4] |

| Inhibition of AR Nuclear Localization | Effective at 10 µM | LNCaP cells expressing AR-EYFP | [4] |

Experimental Protocols

Detailed experimental protocols for the synthesis of apalutamide are available in the scientific literature and patent filings. These procedures typically describe multi-step syntheses to construct the complex chemical architecture of the molecule.[10][11] Furthermore, various analytical methods, such as High-Performance Liquid Chromatography (HPLC), have been developed and validated for the quantification of apalutamide and its impurities in pharmaceutical formulations.[12][13][14][15]

Example of a General Synthetic Step (Conceptual):

The synthesis of the thiohydantoin core of apalutamide often involves the cyclization of an appropriate isothiocyanate precursor with an amino acid derivative. The subsequent functionalization of the core structure leads to the final apalutamide molecule.

Caption: A conceptual workflow for the synthesis of Apalutamide.

Conclusion

Apalutamide (ARN-509) is a potent, second-generation androgen receptor antagonist with a well-defined mechanism of action. Contrary to inquiries regarding its stereoisomers, the chemical structure of apalutamide is achiral, meaning it does not have enantiomers or diastereomers. Its therapeutic efficacy stems from its multi-pronged inhibition of the AR signaling pathway, including competitive binding to the AR, prevention of its nuclear translocation, and blockade of its interaction with DNA. This comprehensive inhibition of androgen-driven gene expression makes apalutamide a cornerstone in the treatment of advanced prostate cancer. Future research will continue to explore its clinical applications and potential combination therapies to further improve patient outcomes.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Phase I Study of ARN-509, a Novel Antiandrogen, in the Treatment of Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ARN-509: a novel anti-androgen for prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ARN-509: a novel antiandrogen for prostate cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ERLEADA - Mechanism of Action [jnjmedicalconnect.com]

- 10. m.youtube.com [m.youtube.com]

- 11. medkoo.com [medkoo.com]

- 12. Degradation pathways and impurity profiling of the anticancer drug apalutamide by HPLC and LC-MS/MS and separation of impurities using Design of Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Development and validation of apalutamide-related substances method in solid dosage forms using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ijpar.com [ijpar.com]

Rationale for Studying the Less Active Enantiomer of ARN-077: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ARN-077 is a potent and selective inhibitor of N-acylethanolamine acid amidase (NAAA), a lysosomal cysteine hydrolase that plays a crucial role in the degradation of the bioactive lipid palmitoylethanolamide (B50096) (PEA). By inhibiting NAAA, ARN-077 elevates endogenous PEA levels, leading to the activation of peroxisome proliferator-activated receptor-alpha (PPAR-α) and subsequent anti-inflammatory and analgesic effects. As a chiral molecule, ARN-077 exists as enantiomers, with the (2S,3R) configuration being the biologically active form. This guide provides a comprehensive rationale for the study of the less active enantiomer of ARN-077, a critical step in preclinical drug development for understanding the full pharmacological profile, potential off-target effects, and ensuring the safety and specificity of the active pharmaceutical ingredient (API). The study of the less active enantiomer, often termed the "distomer," is essential for a complete understanding of the structure-activity relationship (SAR), identifying potential sources of toxicity or unexpected pharmacology, and fulfilling regulatory requirements for chiral drugs.

Introduction to Chirality in Drug Development

Chirality is a fundamental property of many drug molecules, where a molecule and its mirror image, known as enantiomers, are non-superimposable. Enantiomers often exhibit significant differences in their pharmacological and toxicological properties due to the stereospecific nature of biological receptors and enzymes. The more active enantiomer is termed the "eutomer," while the less active one is the "distomer." Historically, many chiral drugs were marketed as racemic mixtures (a 1:1 mixture of both enantiomers). However, regulatory agencies now encourage the development of single-enantiomer drugs, a process known as "chiral switching," to improve therapeutic outcomes and reduce potential adverse effects.

The rationale for studying the less active enantiomer is multifaceted and crucial for a comprehensive drug development program. Key reasons include:

-

Defining the Stereospecificity of Action: Quantifying the difference in activity between enantiomers confirms that the desired therapeutic effect is mediated by a specific stereochemical interaction with the target.

-

Identifying Off-Target Effects: The less active enantiomer may interact with other biological targets, leading to unforeseen side effects or even beneficial activities in other indications.[1][2]

-

Understanding Pharmacokinetic Differences: Enantiomers can have different absorption, distribution, metabolism, and excretion (ADME) profiles, which can influence the overall therapeutic window and dosing regimen.[3][4]

-

Assessing Potential for Chiral Inversion: It is important to determine if the less active enantiomer can convert to the active enantiomer in vivo, which could impact the drug's efficacy and safety profile.

-

Fulfilling Regulatory Requirements: Regulatory bodies like the FDA and EMA require data on the pharmacological and toxicological properties of individual enantiomers for the approval of a new chiral drug.

ARN-077 and NAAA Inhibition

ARN-077, chemically known as 5-phenylpentyl N-[(2S,3R)-2-methyl-4-oxo-oxetan-3-yl]carbamate, is a potent NAAA inhibitor with an IC50 of approximately 7 nM for human NAAA and 50 nM for rat NAAA.[5][6] Its mechanism of action involves the S-acylation of the catalytic N-terminal cysteine residue of NAAA, leading to a noncompetitive and partially reversible inhibition of the enzyme.[7] This inhibition increases the levels of the endogenous PPAR-α agonist, PEA, which in turn mediates anti-inflammatory and analgesic effects.

Quantitative Data on Enantiomeric Activity (Analog Compound)

The following table summarizes the inhibitory potency of the enantiomers of the analogous NAAA inhibitor, (S)-OOPP, against rat NAAA. This data highlights the significant difference in activity that can be expected between the enantiomers of β-lactone-based NAAA inhibitors like ARN-077.

| Compound | Enantiomer | Target | IC50 (µM) | Reference |

| OOPP | (S)-enantiomer (eutomer) | Rat NAAA | 0.42 | [6] |

| OOPP | (R)-enantiomer (distomer) | Rat NAAA | 6.0 | [6] |

This greater than 14-fold difference in potency underscores the stereospecificity of the interaction with NAAA and justifies the use of the less active enantiomer as a negative control in pharmacological studies.

Experimental Protocols

NAAA Inhibition Assay (Fluorogenic Substrate Method)

This protocol is designed to determine the in vitro potency of compounds against NAAA.

Materials:

-

Recombinant human or rat NAAA

-

Assay Buffer: 50 mM sodium phosphate, 1 mM EDTA, pH 5.0

-

Fluorogenic substrate: N-(4-methylcoumarin-7-yl)palmitamide (PAMCA)

-

Test compounds (e.g., ARN-077 enantiomers) dissolved in DMSO

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 96-well plate, add 2 µL of the compound dilutions. For the control, add 2 µL of DMSO.

-

Add 88 µL of the NAAA enzyme solution in assay buffer to each well.

-

Pre-incubate the plate at 37°C for 30 minutes.

-

Initiate the reaction by adding 10 µL of the PAMCA substrate solution (final concentration 20 µM).

-

Incubate the plate at 37°C for 60 minutes.

-

Measure the fluorescence intensity at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Chiral Separation of ARN-077 (General Method)

A specific protocol for the chiral separation of ARN-077 is not publicly available. However, a general approach using chiral High-Performance Liquid Chromatography (HPLC) can be employed.

Instrumentation:

-

HPLC system with a UV detector

-

Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak®)

Mobile Phase (example):

-

A mixture of n-hexane and a polar organic solvent such as isopropanol (B130326) or ethanol. The exact ratio needs to be optimized.

Procedure:

-

Dissolve the racemic ARN-077 mixture in the mobile phase.

-

Inject the sample onto the chiral HPLC column.

-

Elute the enantiomers with the optimized mobile phase under isocratic conditions.

-

Monitor the elution profile using a UV detector at an appropriate wavelength.

-

Collect the separated enantiomer fractions.

-

The enantiomeric purity of the collected fractions should be determined by re-injection onto the chiral column.

Visualizations

NAAA Signaling Pathway

Caption: Signaling pathway of NAAA and the inhibitory action of ARN-077 enantiomers.

Experimental Workflow for Enantiomer Evaluation

Caption: Workflow for the synthesis, separation, and evaluation of ARN-077 enantiomers.

Logical Relationship for Studying the Less Active Enantiomer

Caption: Logical framework illustrating the rationale for studying the less active enantiomer.

Conclusion

The study of the less active enantiomer of ARN-077 is not merely an academic exercise but a cornerstone of a robust and responsible drug development program. By thoroughly characterizing the pharmacological, pharmacokinetic, and toxicological properties of both the eutomer and the distomer, researchers can build a comprehensive understanding of the drug's behavior. This knowledge is critical for ensuring the safety, efficacy, and selectivity of ARN-077 as a therapeutic agent. The data obtained from these studies will provide a solid foundation for regulatory submissions and guide the clinical development of the single-enantiomer drug, ultimately leading to a safer and more effective treatment for inflammatory and pain-related conditions. The use of the less active enantiomer as a negative control in preclinical studies is also an invaluable tool for confirming the on-target mechanism of action of the active compound.

References

- 1. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enzymatic asymmetric synthesis of chiral amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Advances in the discovery of N-acylethanolamine acid amidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ANTINOCICEPTIVE EFFECTS OF THE N-ACYLETHANOLAMINE ACID AMIDASE INHIBITOR ARN077 IN RODENT PAIN MODELS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ARN 077 | inhibitor/agonist | CAS 1373625-34-3 | Buy ARN 077 from Supplier InvivoChem [invivochem.com]

- 7. Progress in the development of β-lactams as N-Acylethanolamine Acid Amidase (NAAA) inhibitors: Synthesis and SAR study of new, potent N-O-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Enantiomeric Purity and Its Significance for the N-acylethanolamine Acid Amidase (NAAA) Inhibitor ARN-077: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Chirality in Drug Efficacy

In modern pharmaceutical development, the three-dimensional structure of a drug molecule is of paramount importance. Many drugs are chiral, meaning they exist as non-superimposable mirror images of each other, known as enantiomers. While physically and chemically similar in an achiral environment, enantiomers can exhibit profoundly different pharmacological and toxicological profiles within the chiral environment of the human body.[1][2] Regulatory bodies worldwide now strongly advocate for the development of single-enantiomer drugs to optimize therapeutic outcomes and minimize potential adverse effects.[3]

This guide focuses on ARN-077, a potent and selective inhibitor of N-acylethanolamine acid amidase (NAAA).[4][5] Contrary to some initial postulations, ARN-077's primary target is not the androgen receptor but NAAA, a cysteine hydrolase involved in the degradation of bioactive fatty acid ethanolamides like palmitoylethanolamide (B50096) (PEA).[6][7] PEA is an endogenous lipid mediator with significant anti-inflammatory and analgesic properties.[8] Therefore, inhibiting NAAA represents a promising therapeutic strategy for inflammatory and pain-related disorders.[9] The stereochemistry of ARN-077 is a critical determinant of its inhibitory potency against NAAA, making its enantiomeric purity a key consideration in its development and application.

ARN-077: Stereochemistry and Differential Activity of Enantiomers

ARN-077 possesses a chiral center within its β-lactone ring, leading to the existence of two enantiomers. Research has demonstrated that the biological activity of ARN-077 is highly dependent on its stereoconfiguration.

The (S)-stereochemistry at the α-carbon of the β-lactone ring has been identified as crucial for potent NAAA inhibition. In contrast, the corresponding (R)-enantiomer exhibits significantly reduced potency.[9] This highlights the stereospecific nature of the interaction between ARN-077 and the NAAA active site.

Table 1: Differential NAAA Inhibitory Activity of ARN-077 Enantiomers

| Enantiomer/Mixture | Target | IC₅₀ (nM) | Potency |

| ARN-077 ((2S,3R)-enantiomer) | Human NAAA | 7 | High |

| Racemic Mixture | Human NAAA | Not Reported | Lower than (2S,3R) |

| (R)-enantiomer of a related β-lactone | NAAA | 6000 | Markedly Diminished |

Note: The IC₅₀ for the (R)-enantiomer of ARN-077 is not explicitly available in the searched literature, but data from a closely related β-lactone, (R)-OOPP, demonstrates the principle of diminished potency for the (R)-enantiomer.[9]

NAAA Signaling Pathway and Mechanism of ARN-077 Inhibition

NAAA is a key enzyme in the endocannabinoid system, responsible for the hydrolysis of N-acylethanolamines (NAEs), including PEA. By inhibiting NAAA, ARN-077 prevents the breakdown of PEA, leading to its accumulation and enhanced signaling through peroxisome proliferator-activated receptor-alpha (PPAR-α), which mediates anti-inflammatory and analgesic effects.[5][8]

dot

Caption: NAAA Signaling Pathway and ARN-077 Inhibition.

Experimental Protocols

Determination of Enantiomeric Purity: Chiral High-Performance Liquid Chromatography (HPLC)

The enantiomeric purity of ARN-077 can be determined using chiral HPLC, a powerful technique for separating enantiomers.[10]

Objective: To separate and quantify the (S)- and (R)-enantiomers of ARN-077.

Materials:

-

ARN-077 sample

-

HPLC system with a UV detector

-

Chiral stationary phase (CSP) column (e.g., polysaccharide-based like CHIRALPAK®)

-

Mobile phase solvents (e.g., hexane, isopropanol)

-

Reference standards for both (S)- and (R)-enantiomers of ARN-077

Protocol:

-

Column Selection: Choose a suitable chiral stationary phase column known to be effective for separating β-lactone compounds.

-

Mobile Phase Optimization: Develop an optimal mobile phase composition by varying the ratio of non-polar and polar solvents to achieve good resolution between the enantiomeric peaks.

-

Sample Preparation: Dissolve a known concentration of the ARN-077 sample in the mobile phase.

-

Chromatographic Analysis:

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Inject the prepared sample onto the column.

-

Run the chromatogram and detect the eluting enantiomers using a UV detector at an appropriate wavelength.

-

-

Data Analysis:

-

Identify the peaks corresponding to the (S)- and (R)-enantiomers by comparing their retention times with those of the reference standards.

-

Calculate the area under each peak.

-

Determine the enantiomeric excess (% ee) using the formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

-

dot

Caption: Workflow for Chiral HPLC Analysis.

NAAA Inhibition Assay

The inhibitory activity of ARN-077 enantiomers on NAAA can be assessed using an in vitro enzyme activity assay.

Objective: To determine the IC₅₀ values of ARN-077 enantiomers against human NAAA.

Materials:

-

Recombinant human NAAA enzyme

-

Fluorogenic or radiolabeled NAAA substrate (e.g., N-palmitoyl-ethanolamine)

-

Assay buffer

-

ARN-077 enantiomers (dissolved in DMSO)

-

Microplate reader (fluorescence or scintillation counter)

Protocol:

-

Enzyme Preparation: Dilute the recombinant human NAAA to the desired concentration in the assay buffer.

-

Inhibitor Preparation: Prepare a serial dilution of each ARN-077 enantiomer in DMSO and then in the assay buffer.

-

Assay Procedure:

-

In a microplate, add the assay buffer, the NAAA enzyme solution, and the ARN-077 enantiomer solutions at various concentrations.

-

Pre-incubate the mixture for a defined period at 37°C to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding the NAAA substrate.

-

Incubate the reaction for a specific time at 37°C.

-

-

Detection:

-

Stop the reaction (if necessary).

-

Measure the fluorescence or radioactivity of the product formed using a microplate reader.

-

-

Data Analysis:

-

Plot the enzyme activity against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value for each enantiomer.

-

dot

References

- 1. skpharmteco.com [skpharmteco.com]

- 2. youtube.com [youtube.com]

- 3. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. ARN 077 | inhibitor/agonist | CAS 1373625-34-3 | Buy ARN 077 from Supplier InvivoChem [invivochem.com]

- 6. researchgate.net [researchgate.net]

- 7. N-Acylethanolamine Acid Amidase (NAAA): Structure, Function, and Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The N-Acylethanolamine Acid Amidase Inhibitor ARN077 Suppresses Inflammation and Pruritus in a Mouse Model of Allergic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Advances in the discovery of N-acylethanolamine acid amidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

The Crucial Role of the (2S,3R) Enantiomer of ARN077 in Potent N-Acylethanolamine Acid Amidase (NAAA) Inhibition: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the N-acylethanolamine acid amidase (NAAA) inhibitor, ARN077, with a specific focus on the critical role of its stereochemistry in achieving potent and selective inhibition. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

Executive Summary

N-acylethanolamine acid amidase (NAAA) is a lysosomal cysteine hydrolase that plays a pivotal role in the degradation of the bioactive lipid palmitoylethanolamide (B50096) (PEA). PEA is an endogenous agonist of the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor deeply involved in the regulation of inflammation and pain. Inhibition of NAAA elevates endogenous PEA levels, thereby augmenting PPAR-α signaling and producing analgesic and anti-inflammatory effects. ARN077 has emerged as a potent and selective NAAA inhibitor. This guide elucidates that the high efficacy of ARN077 is intrinsically linked to its specific (2S,3R) stereoisomeric configuration, highlighting the pronounced stereoselectivity of the NAAA enzyme.

The Stereochemical Importance of ARN077 for NAAA Inhibition

ARN077, chemically named 5-phenylpentyl N-[(2S,3R)-2-methyl-4-oxo-oxetan-3-yl]carbamate, is a specific stereoisomer.[1] Its high inhibitory potency against NAAA is critically dependent on this precise three-dimensional arrangement. While direct comparative studies of all four possible stereoisomers of ARN077 are not extensively reported in the literature, the principle of stereoselectivity for β-lactone-based NAAA inhibitors is well-established. For instance, the (S)-enantiomer of a related β-lactone amide, (S)-OOPP, is a potent NAAA inhibitor, whereas its (R)-enantiomer, (R)-OOPP, exhibits markedly diminished potency.[2] This underscores the stringent stereochemical requirements of the NAAA active site for effective inhibitor binding and activity. The (2S,3R) configuration of ARN077 is therefore considered essential for its potent NAAA inhibition.

Quantitative Analysis of ARN077 Inhibition

ARN077 demonstrates potent inhibition of NAAA across different species. The half-maximal inhibitory concentrations (IC50) highlight its efficacy, particularly against the human enzyme.

| Compound | Target Enzyme | IC50 Value | Reference(s) |

| ARN077 ((2S,3R) enantiomer) | Human NAAA | ~7 nM | [1][3] |

| Recombinant Rat NAAA | 11 nM | [1] | |

| Native Rat Lung NAAA | 45 ± 3 nM | [1] |

Mechanism of NAAA Inhibition by ARN077

Kinetic analyses have revealed that ARN077 inhibits NAAA through a rapid and non-competitive mechanism.[2] Further investigation through high-resolution mass spectrometry has shown that ARN077 covalently modifies the catalytically active N-terminal cysteine (Cys126 in human NAAA) by forming a thioester bond.[2] This interaction is reversible upon dialysis with the rat enzyme, while only partial reversibility is observed with the human enzyme.[2]

The NAAA Signaling Pathway and Therapeutic Rationale

NAAA is a key regulator of the signaling lipid PEA. By hydrolyzing PEA into palmitic acid and ethanolamine (B43304), NAAA terminates its biological activity. The inhibition of NAAA by ARN077 leads to an accumulation of endogenous PEA, which then activates the nuclear receptor PPAR-α. This activation modulates the transcription of genes involved in inflammation and pain, leading to the observed therapeutic effects.[4]

Experimental Protocols for NAAA Inhibition Assays

The determination of NAAA inhibitory activity by compounds like ARN077 is typically performed using in vitro enzymatic assays. Below are detailed methodologies for commonly employed radiometric and fluorometric assays.

Radiometric NAAA Inhibition Assay

This method measures the enzymatic hydrolysis of a radiolabeled substrate.

Objective: To quantify the inhibition of NAAA activity by measuring the reduction in the formation of a radiolabeled product.

Materials:

-

Enzyme source: Recombinant human or rat NAAA, or tissue homogenates (e.g., rat lung).

-

Substrate: [¹⁴C]palmitoylethanolamide ([¹⁴C]PEA).

-

Inhibitor: ARN077 dissolved in DMSO.

-

NAAA Assay Buffer: 100 mM sodium citrate, 100 mM sodium phosphate, 0.1% Triton X-100, 3 mM dithiothreitol (B142953) (DTT), pH 4.5.

-

Reaction termination solution: Cold chloroform/methanol (1:1 v/v).

-

Thin-layer chromatography (TLC) plates.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Pre-incubation: Incubate the enzyme preparation with various concentrations of ARN077 (or vehicle control, DMSO) in NAAA Assay Buffer for 30 minutes at 37°C.

-

Reaction Initiation: Start the reaction by adding the [¹⁴C]PEA substrate.

-

Incubation: Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 37°C.

-

Reaction Termination: Stop the reaction by adding the cold chloroform/methanol solution.

-

Extraction: Vortex the mixture and centrifuge to separate the organic and aqueous phases. The radiolabeled product ([¹⁴C]ethanolamine) will be in the aqueous phase, while the unreacted substrate remains in the organic phase.

-

Quantification:

-

Spot an aliquot of the aqueous phase onto a TLC plate and develop the chromatogram.

-

Scrape the silica (B1680970) corresponding to the radiolabeled ethanolamine spot into a scintillation vial.

-

Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis: Calculate the percentage of inhibition for each ARN077 concentration relative to the vehicle control. Determine the IC50 value by non-linear regression analysis of the concentration-response curve.

Fluorometric NAAA Inhibition Assay

This high-throughput method uses a synthetic substrate that releases a fluorescent product upon hydrolysis by NAAA.

Objective: To determine NAAA inhibitory activity by measuring the decrease in the fluorescence signal generated from substrate hydrolysis.

Materials:

-

Enzyme source: Recombinant human NAAA.

-

Fluorogenic Substrate: N-(4-methylcoumarin)palmitamide (PAMCA).

-

Inhibitor: ARN077 dissolved in DMSO.

-

NAAA Assay Buffer: 100 mM citrate-phosphate buffer, 3 mM DTT, 0.1% Triton X-100, 0.05% BSA, 150 mM NaCl, pH 4.5.

-

96-well black microplates.

-

Fluorescence microplate reader.

Procedure:

-

Plate Preparation: Add the diluted enzyme solution to the wells of a 96-well black microplate.

-

Inhibitor Addition: Add various concentrations of ARN077 (or vehicle control, DMSO) to the wells and pre-incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Reaction Initiation: Add the fluorogenic substrate PAMCA to all wells to start the reaction.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for the released 7-amino-4-methylcoumarin) over time.

-

Data Analysis: Calculate the rate of reaction (slope of the fluorescence versus time plot) for each concentration of the inhibitor. Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value using non-linear regression.

Experimental Workflow Visualization

The general workflow for assessing NAAA inhibitors is a multi-step process, from initial screening to in vivo validation.

References

- 1. ANTINOCICEPTIVE EFFECTS OF THE N-ACYLETHANOLAMINE ACID AMIDASE INHIBITOR ARN077 IN RODENT PAIN MODELS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in the discovery of N-acylethanolamine acid amidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

Unraveling the Enantioselective Mechanism of ARN-077: A Technical Guide to NAAA Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARN-077 has emerged as a potent and selective inhibitor of N-acylethanolamine acid amidase (NAAA), a lysosomal cysteine hydrolase pivotal in the degradation of the bioactive lipid palmitoylethanolamide (B50096) (PEA). By modulating PEA levels, NAAA inhibitors like ARN-077 offer a promising therapeutic avenue for inflammatory and pain-related disorders. This technical guide provides an in-depth exploration of the mechanism of action of ARN-077, with a specific focus on the stereoselectivity of its enantiomers. We will delve into the quantitative data, experimental protocols, and the downstream signaling pathways affected by this compound.

Core Mechanism of Action: Enantioselective Inhibition of NAAA

ARN-077 is a chiral molecule, and its biological activity is highly dependent on its stereochemistry. The active enantiomer, (2S,3R)-ARN-077 , is a potent inhibitor of NAAA. In contrast, its enantiomer is significantly less active[1].

The primary mechanism of action for (2S,3R)-ARN-077 is the reversible, non-competitive inhibition of NAAA[2][3]. This inhibition occurs through the formation of a thioester bond between the β-lactone ring of ARN-077 and the catalytic cysteine residue (Cys126 in humans) in the active site of NAAA[4][5]. This covalent modification prevents the enzyme from hydrolyzing its endogenous substrate, PEA. The reversibility of this inhibition is a key feature, suggesting a dynamic interaction with the enzyme[2][5].

Downstream Signaling: PEA Accumulation and PPAR-α Activation

The inhibition of NAAA by (2S,3R)-ARN-077 leads to an intracellular accumulation of PEA. Elevated levels of PEA, in turn, activate the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that regulates the transcription of genes involved in inflammation and pain signaling[6]. The therapeutic effects of ARN-077, such as its anti-inflammatory and analgesic properties, are largely attributed to this enhanced PPAR-α signaling[2][7].

Quantitative Data: A Comparative Look at ARN-077 Enantiomers

The enantiomers of ARN-077 exhibit a stark difference in their inhibitory potency against NAAA. The available quantitative data is summarized in the table below.

| Compound | Target | Species | IC50 | Mechanism of Action |

| (2S,3R)-ARN-077 | NAAA | Human | 7 nM[4][6] | Reversible, Non-competitive |

| NAAA | Rat | ~45-50 nM[6] | Reversible, Non-competitive | |

| ARN-077 enantiomer | NAAA | Rat | 3.53 µM[1] | Not fully characterized |

Experimental Protocols

This section outlines the key experimental methodologies for characterizing NAAA inhibitors like ARN-077 and its enantiomer.

NAAA Inhibition Assay (Fluorometric Method)

This assay is commonly used to determine the half-maximal inhibitory concentration (IC50) of test compounds against NAAA.

Materials:

-

Recombinant human or rat NAAA enzyme

-

NAAA assay buffer (e.g., 50 mM sodium acetate, pH 5.0, 0.1% Triton X-100, 1 mM EDTA)

-

Fluorogenic substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)

-

Test compounds (ARN-077 enantiomers) dissolved in DMSO

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add the NAAA enzyme to each well, followed by the test compounds or vehicle (DMSO) for the control.

-

Pre-incubate the enzyme and compound mixture at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence intensity (e.g., excitation at 355 nm and emission at 460 nm) kinetically over a period of time (e.g., 30 minutes) at 37°C.

-

The rate of reaction is determined from the linear portion of the fluorescence versus time curve.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Measurement of Endogenous PEA Levels by LC-MS/MS

This protocol is used to quantify the effect of NAAA inhibition on the intracellular levels of its substrate, PEA.

Materials:

-

Cell culture (e.g., macrophages) or tissue homogenates

-

Test compounds (ARN-077 enantiomers)

-

Internal standard (e.g., PEA-d4)

-

Solvents for extraction (e.g., chloroform, methanol)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Treat cells or animals with the test compounds or vehicle for a specified duration.

-

Harvest cells or tissues and homogenize them.

-

Perform a lipid extraction using an appropriate solvent system (e.g., Bligh-Dyer method). Add the internal standard at the beginning of the extraction.

-

Dry the lipid extract and reconstitute it in a suitable solvent for LC-MS/MS analysis.

-

Inject the sample into the LC-MS/MS system.

-

Separate PEA from other lipids using a suitable chromatography column and mobile phase gradient.

-

Detect and quantify PEA and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

-

Calculate the concentration of PEA in the samples by comparing the peak area ratio of PEA to the internal standard against a standard curve.

Visualizations

Signaling Pathway of ARN-077 Action

Caption: Signaling pathway of (2S,3R)-ARN-077 action.

General Experimental Workflow for NAAA Inhibitor Characterization

Caption: General workflow for characterizing NAAA inhibitors.

Conclusion

The pharmacological activity of ARN-077 is exquisitely stereoselective, with the (2S,3R)-enantiomer being a highly potent, reversible, and non-competitive inhibitor of NAAA. Its mechanism of action, involving the elevation of PEA and subsequent activation of PPAR-α, is well-supported by experimental data. In contrast, its enantiomer is substantially less active, highlighting the critical importance of stereochemistry in the design of NAAA inhibitors. While detailed mechanistic information on the less active enantiomer is limited, the profound difference in potency underscores the specific and chiral nature of the interaction between ARN-077 and its target enzyme. This technical guide provides a foundational understanding for researchers and drug development professionals working on the modulation of the endocannabinoid system through NAAA inhibition. Further investigation into the precise molecular interactions of both enantiomers could provide deeper insights into the structure-activity relationship of this important class of inhibitors.

References

- 1. Activation of peroxisome proliferator-activated receptor-alpha stimulates both differentiation and fatty acid oxidation in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ANTINOCICEPTIVE EFFECTS OF THE N-ACYLETHANOLAMINE ACID AMIDASE INHIBITOR ARN077 IN RODENT PAIN MODELS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in the discovery of N-acylethanolamine acid amidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. β-Lactones Inhibit N-acylethanolamine Acid Amidase by S-Acylation of the Catalytic N-Terminal Cysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The N-Acylethanolamine Acid Amidase Inhibitor ARN077 Suppresses Inflammation and Pruritus in a Mouse Model of Allergic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Investigations into the Biological Activity of ARN-077 Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial investigations into the biological activity of the enantiomers of ARN-077, a potent and selective inhibitor of N-acylethanolamine acid amidase (NAAA). The document is structured to offer a comprehensive resource for researchers and professionals in drug development, presenting quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways.

Introduction to ARN-077 and Stereochemistry in Drug Action

ARN-077 is a novel β-lactone-containing compound identified as a potent inhibitor of N-acylethanolamine acid amidase (NAAA), a lysosomal enzyme responsible for the degradation of the endogenous signaling lipid palmitoylethanolamide (B50096) (PEA). By inhibiting NAAA, ARN-077 increases the levels of PEA, which in turn modulates various physiological processes, including inflammation and pain, primarily through the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α).

Chirality plays a critical role in the interaction of drugs with their biological targets. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit significantly different pharmacological and toxicological properties. This is due to the stereospecific nature of biological macromolecules like enzymes and receptors. For β-lactone-based NAAA inhibitors, the stereochemistry at the β-lactone ring has been shown to be a critical determinant of their inhibitory potency.

Quantitative Data on Biological Activity

While direct comparative studies on the biological activity of the individual enantiomers of ARN-077 are not extensively available in the public domain, the synthesized and studied active form of ARN-077 possesses a specific stereochemistry: 5-phenylpentyl N-[(2S,3R)-2-methyl-4-oxo-oxetan-3-yl] carbamate. Research on analogous β-lactone NAAA inhibitors strongly indicates that the biological activity is predominantly associated with a specific enantiomer.

For a related compound, (S)-N-(2-oxo-3-oxetanyl)-3-phenylpropanamide ((S)-OOPP), it has been demonstrated that the (S)-stereochemistry at the α-carbon of the β-lactone ring is crucial for potent NAAA inhibition. Its enantiomer, (R)-OOPP, exhibited a significantly lower potency. This suggests that the (2S,3R) configuration of ARN-077 is the eutomer (the pharmacologically active enantiomer).

The following table summarizes the known quantitative data for the active enantiomer of ARN-077.

| Compound | Target | Assay Condition | IC50 | Reference |

| ARN-077 ((2S,3R)-enantiomer) | Human NAAA | Recombinant enzyme | 7 nM | [1] |

| ARN-077 ((2S,3R)-enantiomer) | Rat NAAA | Native lung enzyme | 45 ± 3 nM | [2] |

| ARN-077 ((2S,3R)-enantiomer) | Rat NAAA | Recombinant enzyme | 11 nM | [2] |

Experimental Protocols

In Vitro N-acylethanolamine Acid Amidase (NAAA) Inhibition Assay

This protocol outlines the methodology for determining the in vitro inhibitory activity of ARN-077 enantiomers against NAAA.

Objective: To measure the concentration-dependent inhibition of NAAA activity by the test compounds and determine their IC50 values.

Materials:

-

Recombinant human or rat NAAA enzyme

-

NAAA assay buffer: 0.1 M NaH2PO4, 0.1 M sodium citrate, 0.1% Triton X-100, 3 mM dithiothreitol (B142953) (DTT), pH 4.5

-

Substrate: N-palmitoyl-[1-14C]ethanolamine or a suitable fluorogenic substrate

-

Test compounds (ARN-077 enantiomers) dissolved in DMSO

-

Scintillation cocktail and liquid scintillation counter (for radiolabeled substrate) or a fluorescence plate reader (for fluorogenic substrate)

Procedure:

-

Enzyme Preparation: Dilute the recombinant NAAA enzyme to the desired concentration in the NAAA assay buffer.

-

Compound Preparation: Prepare serial dilutions of the ARN-077 enantiomers in DMSO. Further dilute these solutions in the NAAA assay buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

-

Incubation: In a microplate, add the diluted enzyme preparation.

-

Add the diluted test compounds or vehicle (DMSO) to the wells containing the enzyme.

-

Pre-incubate the enzyme with the test compounds for a specified period (e.g., 30 minutes) at 37°C to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.

-

Reaction Incubation: Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 37°C.

-

Reaction Termination: Stop the reaction by adding an appropriate stop solution (e.g., an organic solvent for radiolabeled assays to extract the product).

-

Detection:

-

For radiolabeled assays, separate the product from the unreacted substrate using thin-layer chromatography (TLC) or liquid-liquid extraction. Quantify the amount of product formed by liquid scintillation counting.

-

For fluorogenic assays, measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

-

-

Data Analysis: Calculate the percentage of NAAA inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by fitting the concentration-response data to a suitable sigmoidal dose-response curve using a non-linear regression analysis software.

Signaling Pathways and Experimental Workflows

ARN-077 Mechanism of Action and PPAR-α Signaling Pathway

ARN-077 inhibits NAAA, leading to an accumulation of its substrate, PEA. Elevated levels of PEA then act as an endogenous ligand for the nuclear receptor PPAR-α. Upon activation, PPAR-α forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This interaction modulates the transcription of genes involved in inflammation and pain signaling, ultimately leading to the therapeutic effects of ARN-077.

Caption: ARN-077 inhibits NAAA, increasing PEA levels and activating the PPAR-α pathway.

Experimental Workflow for Evaluating ARN-077 Enantiomers

The following diagram illustrates a logical workflow for the initial investigation of the biological activity of ARN-077 enantiomers.

References

Pharmacological Profile of Individual ARN-509 Enantiomers: An In-depth Technical Guide

Apalutamide (B1683753) (ARN-509) is a potent, non-steroidal androgen receptor (AR) antagonist utilized in the treatment of prostate cancer. It functions as a competitive inhibitor, effectively blocking androgen binding to the AR, preventing the receptor's nuclear translocation, and inhibiting its binding to DNA androgen response elements. This comprehensive guide synthesizes the current publicly available technical data on the pharmacological profile of ARN-509, with a specific focus on delineating the characteristics of its individual enantiomers where information is available.

Overview of ARN-509 Pharmacology

ARN-509 is a second-generation antiandrogen that displays high binding affinity for the androgen receptor, with a reported IC50 of 16 nM .[1][2][3][4] Unlike its predecessor bicalutamide (B1683754), ARN-509 does not exhibit agonist activity in the context of AR overexpression, a common feature in castration-resistant prostate cancer (CRPC).[1][5][6][7][8] Its mechanism of action involves not only blocking the ligand-binding domain but also impairing the subsequent steps in AR signaling.[1][2][9][10] Preclinical studies have demonstrated its superior efficacy in certain cancer models compared to other antiandrogens like MDV3100 (enzalutamide).[1][5][6][8]

Beyond its primary target, ARN-509 has been shown to interact with the GABA-A receptor, exhibiting an IC50 of 3.0 µM .[1] This off-target activity is a consideration in its overall pharmacological profile.

Enantiomeric Specificity

While ARN-509 is administered as a racemate, a comprehensive pharmacological profile of its individual (R)- and (S)-enantiomers is not extensively detailed in publicly available literature. Typically, with chiral drugs, one enantiomer is responsible for the majority of the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or contribute to off-target effects (the distomer). The process of separating and characterizing these enantiomers is known as chiral resolution. Without specific studies on the individual enantiomers of ARN-509, the following sections will primarily describe the properties of the racemic mixture, which represents the clinically used form of the drug.

Quantitative Pharmacological Data

The following table summarizes the key quantitative parameters for racemic ARN-509.

| Parameter | Value | Target | Notes |

| IC50 | 16 nM | Androgen Receptor (AR) | Competitive binding affinity.[1][2][3][4] |

| IC50 | 3.0 µM | GABA-A Receptor | Off-target binding affinity.[1] |

Pharmacokinetics and Metabolism

The pharmacokinetic profile of racemic ARN-509 is characterized by dose-proportional absorption. It is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP2C8 and CYP3A4 being the major contributors.[11][12] This metabolic process leads to the formation of an active metabolite, N-desmethylapalutamide .[13]

Signaling Pathway of ARN-509 Action

The diagram below illustrates the mechanism of action of ARN-509 in blocking androgen receptor signaling.

Experimental Protocols

Detailed experimental protocols for the characterization of ARN-509 are crucial for reproducibility and further research. The following outlines the general methodologies employed in the studies cited.

Androgen Receptor Binding Assay

-

Objective: To determine the binding affinity (IC50) of ARN-509 for the androgen receptor.

-

Method: A competitive radioligand binding assay is typically used.

-

Procedure:

-

A source of androgen receptors is prepared (e.g., from prostate cancer cell lysates or purified recombinant AR).

-

A radiolabeled androgen (e.g., [3H]-dihydrotestosterone) is incubated with the AR preparation.

-

Increasing concentrations of unlabeled ARN-509 are added to compete with the radioligand for binding to the AR.

-

After reaching equilibrium, the bound and free radioligand are separated (e.g., by filtration).

-

The amount of bound radioactivity is measured using a scintillation counter.

-

The IC50 value is calculated as the concentration of ARN-509 that inhibits 50% of the specific binding of the radioligand.

-

Functional Antagonist Assay

-

Objective: To assess the ability of ARN-509 to inhibit androgen-induced gene transcription.

-

Method: A reporter gene assay is commonly employed.

-

Procedure:

-

Prostate cancer cells (e.g., LNCaP) are transiently or stably transfected with a reporter plasmid containing an androgen-responsive promoter (e.g., PSA promoter) driving the expression of a reporter gene (e.g., luciferase).

-

The cells are treated with a synthetic androgen (e.g., R1881) in the presence of increasing concentrations of ARN-509.

-

After an incubation period, the cells are lysed, and the reporter gene activity (e.g., luciferase activity) is measured.

-

The ability of ARN-509 to inhibit androgen-induced reporter gene expression is quantified.

-

Experimental Workflow for In Vitro Characterization

The following diagram outlines the typical workflow for the in vitro pharmacological characterization of a compound like ARN-509.

Conclusion

ARN-509 is a well-characterized potent androgen receptor antagonist. While its pharmacological profile as a racemic mixture is established, a significant knowledge gap exists regarding the specific contributions of its individual (R)- and (S)-enantiomers to its therapeutic efficacy and potential off-target effects. Future research focusing on the stereoselective synthesis or chiral separation of ARN-509 would be invaluable to elucidate the distinct pharmacological profiles of its enantiomers, potentially leading to the development of a more refined therapeutic agent with an improved therapeutic index. Such studies are essential for a complete understanding of its structure-activity relationship and for optimizing its clinical application.

References

- 1. ARN-509: a novel anti-androgen for prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetics and Use‐Testing of Apalutamide Prepared in Aqueous Food Vehicles for Alternative Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Enzalutamide and Apalutamide: In Vitro Chemical Reactivity Studies and Activity in a Mouse Drug Allergy Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Comparison of the effect of the antiandrogen apalutamide (ARN-509) versus bicalutamide on the androgen receptor pathway in prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ARN-509: a novel antiandrogen for prostate cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Phase 2 Study of the Safety and Antitumor Activity of Apalutamide (ARN-509), a Potent Androgen Receptor Antagonist, in the High-risk Nonmetastatic Castration-resistant Prostate Cancer Cohort - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. drugs.com [drugs.com]

- 12. urology-textbook.com [urology-textbook.com]

- 13. Apalutamide | C21H15F4N5O2S | CID 24872560 - PubChem [pubchem.ncbi.nlm.nih.gov]

Development of ARN-509 (Apalutamide): A Technical Overview of an Achiral Androgen Receptor Inhibitor

Introduction

ARN-509, later named Apalutamide (B1683753) and marketed as Erleada®, is a potent, second-generation, non-steroidal antiandrogen (NSAA) agent developed for the treatment of prostate cancer.[1][2] A crucial aspect of its molecular design and development is that ARN-509 is an achiral molecule, meaning it does not possess a chiral center and therefore does not exist as a mixture of enantiomers (a racemic mixture).[3] This technical guide provides an in-depth overview of the development of ARN-509, focusing on its synthesis, mechanism of action, preclinical and clinical data, and the experimental protocols utilized in its evaluation.

Chemical Synthesis

The synthesis of Apalutamide involves a multi-step process that has been optimized for efficiency and safety, avoiding highly toxic reagents and conditions that are difficult to scale up for industrial production.[4] While several synthetic routes have been described, a common pathway involves the following key steps:

-

Formation of the core thiohydantoin structure: This is a critical part of the synthesis, creating the central ring system of the molecule.

-

Coupling of key intermediates: Various synthetic strategies are employed to couple the substituted pyridine (B92270) and benzamide (B126) moieties to the thiohydantoin core.[4][5]

Notably, the manufacturing process is designed to produce a single, achiral molecular entity, which simplifies downstream processing and eliminates the need for chiral separation techniques.[3]

Mechanism of Action

ARN-509 functions as a competitive androgen receptor (AR) inhibitor.[6] Its mechanism of action is multifaceted and involves several key steps in the AR signaling pathway:

-

Inhibition of Androgen Binding: ARN-509 binds with high affinity to the ligand-binding domain of the AR, preventing androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) from binding and activating the receptor.[7]

-

Prevention of AR Nuclear Translocation: By binding to the AR, ARN-509 inhibits the conformational changes necessary for the receptor to move from the cytoplasm into the nucleus.[7]

-

Impairment of AR Binding to DNA: Even if some AR were to translocate to the nucleus, ARN-509 prevents it from binding to androgen response elements (AREs) on the DNA.[7]

-

Lack of Agonist Activity: Unlike first-generation antiandrogens, ARN-509 does not exhibit agonist activity, even in the context of AR overexpression, which is a common mechanism of resistance in prostate cancer.[7]

The following diagram illustrates the key steps in the androgen receptor signaling pathway and the points of inhibition by ARN-509.

Caption: ARN-509 inhibits multiple steps of the androgen receptor signaling pathway.

Preclinical and Clinical Development Workflow

The development of ARN-509 followed a structured workflow from preclinical studies to multi-phase clinical trials.

Caption: The development workflow of ARN-509 from preclinical to clinical phases.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of ARN-509.

Table 1: Preclinical Activity of ARN-509

| Parameter | Value | Cell Line/Model | Reference |

| IC50 (AR Competitive Binding) | 16 nM | Cell-free assay | [8] |

| Inhibition of AR-mediated gene expression (PSA, TMPRSS2) | < 10 µM | LNCaP/AR prostate cancer cells | [8] |

| Inhibition of cell proliferation (in presence of R1881) | Effective at 30 pM | LNCaP/AR prostate cancer cells | [8] |

| Tumor Growth Inhibition (in vivo) | Dose-dependent | LNCaP/AR-luc xenograft model | [8] |

Table 2: Phase I Clinical Trial (ARN-509-001) Results in Metastatic Castration-Resistant Prostate Cancer (mCRPC) [7][9]

| Parameter | Value |

| Number of Patients | 30 |

| Dose Range Tested | 30 mg to 480 mg daily |

| Recommended Phase II Dose | 240 mg daily |

| Pharmacokinetics | Linear and dose-proportional |

| ≥ 50% PSA Decline at 12 weeks | 46.7% of patients |

| Most Common Adverse Event | Grade 1/2 fatigue (47%) |

| Dose-Limiting Toxicity | One event of grade 3 abdominal pain at 300 mg |

Table 3: Phase II Clinical Trial Data in High-Risk Non-Metastatic Castration-Resistant Prostate Cancer (nmCRPC) [10]

| Parameter | Value |

| Number of Patients (Efficacy Analysis) | 47 |

| Median Follow-up | 28.0 months |

| ≥ 50% PSA Decline at 12 weeks | 89% of patients |

| Median Time to PSA Progression | 24.0 months |

| Most Common Adverse Event (any grade) | Fatigue (61%) |

Key Experimental Protocols

Detailed methodologies were crucial for the evaluation of ARN-509's efficacy and safety.

Androgen Receptor Competitive Binding Assay

-

Objective: To determine the binding affinity of ARN-509 to the androgen receptor.

-

Methodology: A cell-free competitive binding assay was utilized. This typically involves incubating a source of the androgen receptor (e.g., purified recombinant AR or cell lysates) with a radiolabeled androgen (e.g., [³H]-R1881) and varying concentrations of the test compound (ARN-509). The amount of radiolabeled androgen that is displaced by the test compound is measured, and the IC50 value (the concentration of the compound that inhibits 50% of the radiolabeled androgen binding) is calculated.

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor activity of ARN-509 in a living organism.

-

Methodology:

-

Cell Line: Human prostate cancer cells that overexpress the androgen receptor (e.g., LNCaP/AR) were used.

-

Implantation: These cells were implanted subcutaneously into castrated male immunodeficient mice.

-

Treatment: Once tumors reached a specified size, mice were randomized to receive daily oral doses of vehicle control or ARN-509 at various concentrations.

-

Monitoring: Tumor volume was measured regularly using calipers. At the end of the study, tumors were excised and weighed. Immunohistochemistry for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) was also performed.

-

Phase I Clinical Trial Design (ARN-509-001)

-

Objective: To assess the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of ARN-509 in patients with mCRPC.

-

Methodology:

-

Study Design: An open-label, dose-escalation study using a traditional 3+3 design.

-

Patient Population: Men with progressive mCRPC.

-

Dosing: Patients received a single oral dose of ARN-509 followed by a one-week pharmacokinetic observation period. Subsequently, continuous daily dosing was initiated. Doses were escalated in successive cohorts of patients.

-

Assessments: Safety was monitored through the recording of adverse events. Pharmacokinetic parameters were determined from blood samples. Efficacy was assessed by measuring prostate-specific antigen (PSA) levels and through imaging.

-

The logical relationship for determining the recommended Phase II dose is illustrated below.

Caption: The integration of multiple data sources led to the selection of the Phase II dose.

Conclusion

The development of ARN-509 (Apalutamide) represents a significant advancement in the treatment of prostate cancer. A key feature of this drug is its achiral nature, which simplifies its synthesis and obviates the complexities associated with stereoisomers. Through a rigorous program of preclinical and clinical evaluation, ARN-509 has been demonstrated to be a potent and selective androgen receptor inhibitor with a favorable safety profile and significant anti-tumor activity in patients with both non-metastatic and metastatic castration-resistant prostate cancer.

References

- 1. Apalutamide - Wikipedia [en.wikipedia.org]

- 2. Apalutamide | C21H15F4N5O2S | CID 24872560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. WO2018136001A1 - Process for preparing apalutamide - Google Patents [patents.google.com]

- 5. qingmupharm.com [qingmupharm.com]

- 6. axonmedchem.com [axonmedchem.com]

- 7. Phase I Study of ARN-509, a Novel Antiandrogen, in the Treatment of Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Phase I study of ARN-509, a novel antiandrogen, in the treatment of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phase 2 Study of the Safety and Antitumor Activity of Apalutamide (ARN-509), a Potent Androgen Receptor Antagonist, in the High-risk Nonmetastatic Castration-resistant Prostate Cancer Cohort - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Enantioselective Separation of Apalutamide by Supercritical Fluid Chromatography

Abstract

This application note details a rapid and efficient method for the enantioselective separation of the non-steroidal antiandrogen drug, apalutamide (B1683753), using Supercritical Fluid Chromatography (SFC). The developed protocol offers a significant advantage over traditional High-Performance Liquid Chromatography (HPLC) methods in terms of speed and reduced solvent consumption.[1][2][3] This method is crucial for the pharmaceutical industry in the development and quality control of enantiomerically pure apalutamide, as enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles.[4][5]

Introduction

Apalutamide is a potent androgen receptor inhibitor used in the treatment of prostate cancer.[6][7][8] The molecule possesses a chiral center, and therefore, exists as a pair of enantiomers. Regulatory agencies often require the assessment of individual enantiomers for their pharmacological activity and safety profiles. Supercritical fluid chromatography (SFC) has emerged as a powerful technique for chiral separations, offering faster analysis times and being a more environmentally friendly alternative to normal and reversed-phase HPLC.[1][2][4][9] This is primarily due to the use of supercritical CO2 as the main mobile phase component, which has low viscosity and high diffusivity.[9][10] This application note presents a detailed protocol for the baseline separation of apalutamide enantiomers using a polysaccharide-based chiral stationary phase.

Experimental Workflow

The development of the SFC method for apalutamide enantiomer separation follows a systematic approach, as illustrated in the workflow diagram below. This process involves initial screening of chiral stationary phases and mobile phase modifiers, followed by optimization of chromatographic parameters to achieve the desired resolution.

Caption: Experimental workflow for the development of an SFC method for apalutamide enantiomer separation.

Key Parameters in SFC Chiral Separation

The successful separation of enantiomers by SFC is dependent on several critical parameters that influence the chiral recognition mechanism and chromatographic performance. The logical relationship between these parameters is depicted in the diagram below.

References

- 1. chromatographytoday.com [chromatographytoday.com]

- 2. Supercritical fluid chromatography for the enantioseparation of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. sphinxsai.com [sphinxsai.com]

- 5. fagg.be [fagg.be]

- 6. jddtonline.info [jddtonline.info]

- 7. researchgate.net [researchgate.net]

- 8. Degradation pathways and impurity profiling of the anticancer drug apalutamide by HPLC and LC-MS/MS and separation of impurities using Design of Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. Preparative Scale Resolution of Enantiomers Enables Accelerated Drug Discovery and Development [mdpi.com]

Protocol for NAAA inhibition assay using ARN 077 enantiomer

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acylethanolamine acid amidase (NAAA) is a lysosomal cysteine hydrolase that plays a critical role in the degradation of N-acylethanolamines (NAEs), a class of bioactive lipids.[1] A primary substrate for NAAA is palmitoylethanolamide (B50096) (PEA), an endogenous lipid mediator with well-documented anti-inflammatory, analgesic, and neuroprotective properties.[2] PEA exerts its biological effects largely through the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α).[2] By hydrolyzing PEA into palmitic acid and ethanolamine, NAAA terminates its signaling.[1] Inhibition of NAAA is a promising therapeutic strategy for a variety of inflammatory and pain-related disorders, as it leads to an accumulation of PEA, thereby enhancing its beneficial effects.[1]

ARN077 is a potent and selective inhibitor of NAAA.[3][4] Specifically, the biologically active form is the (2S,3R)-enantiomer, with the full chemical name 5-phenylpentyl N-[(2S,3R)-2-methyl-4-oxo-oxetan-3-yl] carbamate.[1][5] This stereospecificity is crucial for its high-affinity interaction with the enzyme.[6][7] ARN077 has been shown to inhibit human NAAA with an IC50 of approximately 7 nM and rat NAAA with an IC50 of 11-45 nM.[1][3] This document provides detailed protocols for assessing the inhibitory activity of the ARN077 enantiomer against NAAA using fluorometric, radiometric, and LC-MS/MS-based assays.

NAAA Signaling Pathway

NAAA is a key regulator of the signaling pathway involving N-acylethanolamines like PEA. By degrading PEA, NAAA reduces the activation of PPAR-α, a nuclear receptor that modulates the expression of genes involved in inflammation and pain.[1][8] Inhibition of NAAA leads to an accumulation of PEA, which in turn enhances the activation of PPAR-α and its downstream anti-inflammatory and analgesic effects.[8]

Quantitative Data Summary

The inhibitory potency of the active ARN077 enantiomer against NAAA is summarized in the table below. These values are essential for designing experiments and interpreting results.

| Inhibitor | Target Enzyme | IC50 Value | Assay Type | Reference |

| ARN077 (active enantiomer) | Human NAAA | 7 nM | Not Specified | [3][4] |